1-[2-(4-fluorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a fluorophenyl group, and a morpholinylsulfonylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the fluorine atom onto the phenyl ring.
Attachment of the Morpholinylsulfonylphenyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides and morpholine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-fluorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific functionalities.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
- 1-[2-(4-chlorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- 1-[2-(4-bromophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Comparison: Compared to similar compounds, 1-[2-(4-fluorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H26FN3O5S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H26FN3O5S/c24-19-3-1-17(2-4-19)9-10-26-16-18(15-22(26)28)23(29)25-20-5-7-21(8-6-20)33(30,31)27-11-13-32-14-12-27/h1-8,18H,9-16H2,(H,25,29) |
InChI Key |
TXDAINVGDQFSKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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